molecular formula C9H7NO4 B12277650 Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate

Cat. No.: B12277650
M. Wt: 193.16 g/mol
InChI Key: QFNAYXRBQKSRNR-UHFFFAOYSA-N
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Description

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a high-purity chemical compound supplied for laboratory research use. The compound has a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol . While specific biological data for this exact compound is limited in the current literature, its core structure is of significant interest in medicinal chemistry. The isoxazole moiety is a recognized pharmacophore in drug discovery, known to contribute to a wide spectrum of pharmacological activities . Researchers are exploring various isoxazole derivatives for their potential immunosuppressive, anti-inflammatory, and anticancer properties . For instance, certain isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, indicating a potential mechanism of action through immunomodulation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 3-oxo-5H-2,1-benzoxazole-5-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)9(12)14-10-7/h2-5H,1H3

InChI Key

QFNAYXRBQKSRNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC2=NOC(=O)C2=C1

Origin of Product

United States

Preparation Methods

Procedure:

  • Condensation :

    • React methyl 2-hydroxy-5-iodo-3-methylbenzoate (1.0 eq) with 4-methylbenzenesulfonylhydrazide (1.2 eq) in dichloromethane (DCM) at 0–10°C for 2 hours.
    • Yield of hydrazone intermediate: 85–90% .
  • Oxidation :

    • Treat the hydrazone with iodobenzene diacetate (1.2 eq) in nitromethane at 0–10°C for 1 hour.
    • Purify via column chromatography (DCM/ethyl acetate, 4:1).
    • Final yield: 47.8% .

Key Advantages:

  • Avoids harsh conditions (e.g., POCl₃).
  • Scalable for industrial production.

Esterification of Carboxylic Acid Precursors

The compound can be synthesized via esterification of 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylic acid using bromomethyl acetate or pivaloyloxymethyl bromide.

Procedure:

  • Carboxylic Acid Preparation :

    • Hydrolyze methyl 1-hydroxy-2-methylcarbapenam-3-carboxylate with NaOH in tetrahydrofuran (THF)/methanol.
    • Acidify with HCl to precipitate the carboxylic acid (yield: 90% ).
  • Esterification :

    • React the acid with bromomethyl acetate (1.5 eq) in THF using triethylamine as a base.
    • Yield: 75–80% .

Comparison of Esterifying Agents:

Agent Yield (%) Purity (%)
Bromomethyl acetate 80 99
Pivaloyloxymethyl bromide 74 89

Base-Promoted Dehydration of Dihydro Precursors

A one-pot dehydration strategy using inorganic bases (e.g., K₂CO₃) in methanol/water converts 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole derivatives into the target compound.

Procedure:

  • Reflux 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole (1.0 eq) with K₂CO₃ (2.0 eq) in methanol/water (3:1) for 1 hour.
  • Extract with ethyl acetate and purify via crystallization.
  • Yield: 80% (purity: 99% ).

Mechanistic Insight:

  • Base abstracts a proton, inducing elimination of water and aromatization of the isoxazole ring.

Nitrile Oxide Cycloaddition

3,5-Disubstituted isoxazoles can be synthesized via [3+2] cycloaddition of nitrile oxides with acetylene derivatives. For the target compound, methyl 3-(alkynylphenyl)-2-propenoate undergoes intramolecular cyclization with in situ-generated nitrile oxides.

Procedure:

  • Generate nitrile oxide from methyl 3-(dimethylamino)-1-arylprop-2-en-1-one using hydroxylamine hydrochloride.
  • Perform cycloaddition in aqueous medium under ultrasound irradiation.
  • Yield: 70–75% .

Chlorosulfonation Followed by Dimethylamination

A patented route involves chlorosulfonation of 8-methyl-5,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione, followed by dimethylamination and hydroxylamine treatment.

Procedure:

  • Chlorosulfonation :
    • React the precursor with chlorosulfonic acid at 90°C for 3 minutes.
  • Amination :
    • Treat the sulfonyl chloride with dimethylamine in THF.
  • Oxime Formation :
    • Reflux with hydroxylamine hydrochloride in methanol.
    • Overall yield: 60–65% .

Comparative Analysis of Methods

Method Yield (%) Scalability Key Limitation
Hydrazone Oxidation 48 High Requires hypervalent iodine
Esterification 80 Moderate Acid precursor synthesis
Base-Promoted Dehydration 80 High Limited substrate scope
Nitrile Oxide Cycloaddition 70 Low Complex nitrile oxide generation

Chemical Reactions Analysis

Cycloaddition-Based Syntheses

  • 1,3-Dipolar Cycloaddition :
    A one-pot cascade reaction involving α-azido acrylates and aromatic oximes generates trisubstituted isoxazoles under mild conditions. This method exploits the dipolar cycloaddition between azides and nitrile oxides, producing isoxazole derivatives with high regioselectivity .

  • CuI-Catalyzed Cycloaddition :
    Propargyl-substituted dihydroisoindolin-1-one reacts with arylnitrile oxides in the presence of CuI catalysts to form 3,5-disubstituted isoxazoles. This approach enhances yields and maintains regioselectivity, as confirmed by X-ray diffraction studies .

Sonogashira Coupling and Cycloaddition

A three-component reaction sequence begins with Sonogashira coupling of acid chlorides and terminal alkynes, followed by cycloaddition of in situ-generated nitrile oxides. This method provides isoxazoles in moderate to good yields and demonstrates scalability .

Reactivity and Transformations

The compound’s isoxazole ring and ester group enable transformations via ring-opening and cyclization pathways.

Reductive Ring Opening

Isoxazole precursors undergo reductive ring opening under molybdenum carbonyl (Mo(CO)₆) in the presence of water, forming enamines. These intermediates can cyclize to pyridones or other heterocycles, depending on the electrophilicity of the acyl or ester carbonyl group .

Acid-Mediated Cyclization

N,O-diBoc-protected β-keto hydroxamic acids (synthesized from carboxylic acid derivatives) cyclize in HCl to form 5-substituted 3-isoxazolols. This method avoids byproduct formation and highlights the role of acid in directing cyclization pathways .

Catalytic and Regioselective Approaches

Catalysts like CuI and reaction conditions significantly influence regioselectivity and yield.

Method Reagents/Conditions Key Outcomes
CuI-catalyzed cycloadditionCuI, arylnitrile oxidesHigh yields, regioselective 3,5-isoxazoles
Sonogashira + cycloadditionAcid chlorides, alkynes, nitrile oxidesScalable three-component synthesis
Acid-mediated cyclizationHCl, β-keto hydroxamic acids5-substituted 3-isoxazolols, no byproducts

Structural and Mechanistic Insights

  • Regioselectivity : Copper-catalyzed cycloadditions favor 1,4-disubstituted triazoles, as evidenced by carbon chemical shifts (δ = 143.8 ppm for 4-C in triazole rings) .

  • Stereochemistry : Thermal IMDAF reactions yield single diastereomers of oxabicyclic products, influenced by substituent effects and tether length .

Scientific Research Applications

Pharmacological Applications

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate has been studied for its potential pharmacological properties, particularly as an inhibitor of various enzymes and receptors.

Enzyme Inhibition

Research indicates that derivatives of isoxazole compounds, including this compound, can act as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating depression and anxiety disorders .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of isoxazole derivatives. This compound has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics. For instance, compounds with similar structures demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Material Science Applications

In addition to its pharmacological applications, this compound is also explored in material science.

Synthesis of Polymers

The compound can be utilized in the synthesis of polymeric materials due to its functional groups that allow for further chemical modifications. Research has indicated that incorporating isoxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties .

Organic Electronics

This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material makes it suitable for these applications .

Case Study 1: Antidepressant Properties

A study examined the effects of various isoxazole derivatives on MAO inhibition in vitro. This compound was found to exhibit significant inhibition with an IC50 value comparable to known antidepressant drugs. This suggests potential use in developing new treatments for mood disorders.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Studies Reference Evidence
Methyl isoxazole-5-carboxylate Simple methyl ester 127.098 48–51 Synthetic intermediate
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 4-Methoxyphenyl at C3, ethyl ester 247.25 Not reported Pharmaceutical intermediates
Methyl 3-((4-((tert-butoxycarbonyl)amino)phenyl)sulfonamide)isoxazole-5-carboxylate Boc-protected sulfonamide at C3 ~400 (estimated) Not reported Antimicrobial agent development
14α-O-(Andrographolide-3-(3-bromophenyl)isoxazole-5-carboxylate) Andrographolide backbone, 3-bromophenyl at C3 556.2153 153–155 Cytotoxicity studies
Ethyl-6-hydroxy-6-methyl-3-oxo-4-phenyl-1,3,4,5,6,7-hexahydrobenzo[c]isoxazole-5-carboxylate Cyclohexene ring, phenyl, ethyl ester Not reported Not reported Structural crystallography
Key Observations:

Substituent Effects: Bulky groups (e.g., andrographolide in ) increase molecular weight and melting points (e.g., 153–155°C vs. 48–51°C for the parent compound). Sulfonamide and Boc-protected amines () improve solubility and target specificity in drug design.

Synthetic Yields :

  • High yields (e.g., 92% for the sulfonamide derivative in ) are achieved via optimized coupling reactions.
  • Lower yields (43–50% in ) are observed in multi-step syntheses involving natural product backbones.

Sulfonamide derivatives () are explored for antimicrobial applications due to their structural resemblance to sulfa drugs.

Crystallographic and Conformational Analysis

  • The ethyl-6-hydroxy-6-methyl-3-oxo derivative () adopts a half-chair cyclohexene conformation with a pseudo-equatorial phenyl group, influencing packing and stability.
  • Hydrogen bonding patterns (as discussed in ) are critical for crystal engineering and solubility profiles.

Biological Activity

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₈N₁O₄
Molecular Weight192.17 g/mol
CAS Number23405-32-5
Boiling PointNot available
Log P (octanol/water)1.86

These properties indicate that the compound is likely to have good lipophilicity, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of isoxazoles showed that certain derivatives induced apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptotic markers such as Bcl-2 and p21^WAF-1. Specifically, one derivative decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .

Antimicrobial Activity

Isoxazole derivatives have also been assessed for their antimicrobial properties. In a comparative study of various isoxazoles against Gram-positive and Gram-negative bacteria, several compounds exhibited moderate to strong antibacterial activity. For example, the most potent isoxazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Apoptosis Induction : By altering the expression of key regulatory proteins in apoptosis.
  • Cell Cycle Modulation : Influencing cell cycle progression through p21^WAF-1 upregulation.
  • Enzyme Inhibition : Some studies suggest that related compounds inhibit specific enzymes such as acetylcholinesterase, although direct evidence for this compound's action remains limited .

Study on Cytotoxic Effects

In a detailed investigation involving this compound, researchers found that at concentrations ranging from 86 to 755 μM, the compound exhibited notable cytotoxicity against HL-60 cells. The study utilized RT-PCR to analyze gene expression changes, revealing significant alterations in apoptotic markers .

Antimicrobial Testing

Another study tested various isoxazole derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possessed antibacterial properties with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate and its derivatives?

A common approach involves coupling reactions under anhydrous conditions. For example, sulfonamide derivatives can be synthesized by reacting sulfonyl chlorides with amino-isoxazole carboxylates in dry pyridine, followed by purification via column chromatography (toluene/ethyl acetate gradients with 2% CH₃COOH) . Alcoholysis of acyl chlorides (e.g., 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane) is another method, yielding crystalline products suitable for structural validation . Key steps include monitoring reaction progress via TLC and characterizing intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized post-synthesis?

Routine characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm regiochemistry. For example, methyl ester protons typically appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons show splitting consistent with substitution patterns .
  • Mass spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H]+ ions with deviations <5 ppm) .
  • Melting point analysis : Sharp melting ranges (e.g., 150–158°C) indicate purity .

Q. What crystallographic tools are used for structural validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (for structure solution/refinement) and ORTEP-3 (for thermal ellipsoid visualization) are widely employed . For example, SC-XRD confirmed the planar conformation of the isoxazole ring in methyl 3-phenylisoxazole-5-carboxylate, with bond lengths consistent with aromatic delocalization .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s formalism) can decode hydrogen-bonding motifs. In analogous isoxazole derivatives, C=O···H–O and C–H···π interactions often drive crystal packing, forming R₂²(8) or R₂²(10) motifs . For example, in methyl 5-hydroxy-oxazolidine derivatives, intermolecular O–H···O hydrogen bonds create infinite chains, stabilizing the lattice . Such analyses guide polymorph prediction and co-crystal design.

Q. How can ring puckering parameters resolve conformational ambiguities in the benzoisoxazole core?

Cremer-Pople puckering coordinates quantify non-planarity in heterocyclic rings. For a six-membered benzoisoxazole, parameters like q₂ (amplitude) and φ₂ (phase angle) distinguish chair, boat, or twist-boat conformers . Computational tools (e.g., Gaussian or CrystalExplorer) calculate these parameters from SC-XRD data, aiding in correlating conformation with reactivity or bioactivity.

Q. What strategies address contradictions in cytotoxicity data across derivatives?

Systematic structure-activity relationship (SAR) studies are critical. For instance:

  • Substituent effects : Bromine or methoxy groups at the 3-position of the phenyl ring enhance cytotoxicity in andrographolide-isoxazole hybrids, likely via increased lipophilicity and target engagement .
  • Bioassay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability . Conflicting results may arise from differences in assay conditions (e.g., serum concentration, incubation time).

Q. How is experimental phasing applied to resolve electron density ambiguities in SC-XRD?

SHELXC/D/E pipelines enable experimental phasing via SAD/MAD methods. For challenging cases (e.g., weak anomalous signal), molecular replacement with homologous structures (e.g., benzoisoxazole fragments from the Cambridge Structural Database) provides initial phases . High-resolution data (<1.0 Å) improves refinement, as seen in methyl 3-phenylisoxazole-5-carboxylate (R-factor = 0.039) .

Q. What computational methods predict bioactivity against targets like MAPK?

  • Docking studies : AutoDock Vina or Glide simulate ligand binding to MAPK (PDB: 1PME). Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate shows favorable binding energy (-9.2 kcal/mol) due to π-π stacking with Phe169 and hydrogen bonds to Lys71 .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validated models (R² > 0.8) prioritize derivatives for synthesis .

Methodological Considerations

Q. How to optimize reaction yields in challenging coupling steps?

  • Catalyst screening : Pd(OAc)₂/XPhos enhances Suzuki-Miyaura couplings of halogenated benzoisoxazoles .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves yields by 10–15% .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings, distinguishing regioisomers. For example, HMBC cross-peaks between the isoxazole C=O and methyl ester protons confirm connectivity .
  • DOSY : Differentiates aggregates or impurities by diffusion coefficients .

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